Isochlortetracycline

Vue d'ensemble

Description

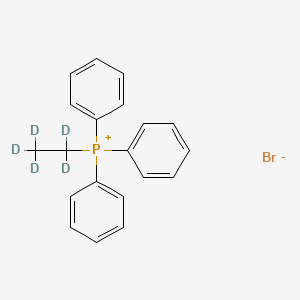

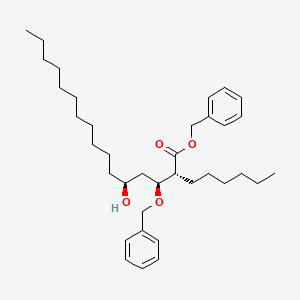

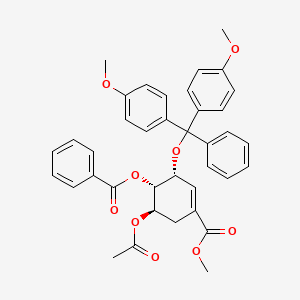

Isochlortetracycline is an inactive alkaline degradation product of Chlortetracycline .

Synthesis Analysis

The synthesis of tetracycline antibiotics, such as Isochlortetracycline, features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .Molecular Structure Analysis

The molecular structure of Isochlortetracycline is complex and involves several key components. It is known to undergo subtle structural changes under certain conditions .Chemical Reactions Analysis

Isochlortetracycline undergoes various chemical reactions. For instance, it has been observed to oxidize in the presence of Botrytis aclada laccase . Additionally, it can be measured in swine manure using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) .Physical And Chemical Properties Analysis

Isochlortetracycline has a molecular formula of C22H23ClN2O8 and an average mass of 478.880 Da .Applications De Recherche Scientifique

Chromatographic Analysis Reference Standard

Isochlortetracycline serves as a reference standard in chromatographic analyses to identify and quantify chlortetracycline and its metabolic derivatives . Its stability and defined purity make it an excellent candidate for ensuring the accuracy and reliability of chromatographic methods.

Study of Antibiotic Metabolism

Research into the metabolism of antibiotics utilizes isochlortetracycline to understand the metabolic pathways and degradation products of chlortetracycline . This includes studying the epimerization rates and the presence of isochlortetracycline in biological samples, such as egg yolks from chickens treated with chlortetracycline .

Environmental Impact Assessment

Isochlortetracycline can be used to assess the environmental impact of chlortetracycline use, especially in agriculture. By measuring the levels of isochlortetracycline in environmental samples, researchers can infer the distribution and persistence of chlortetracycline in ecosystems .

Pharmacokinetic Studies

The compound is involved in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of chlortetracycline. This is crucial for determining the dosage and therapeutic efficacy of chlortetracycline-based treatments .

Antimicrobial Resistance Research

Isochlortetracycline is used in studies exploring antimicrobial resistance, particularly how bacteria evolve to resist chlortetracycline. It helps in understanding the mechanisms behind resistance and the effectiveness of chlortetracycline against resistant strains .

Development of Analytical Methods

Researchers use isochlortetracycline to develop new analytical methods for detecting and quantifying tetracycline antibiotics. This is important for both clinical diagnostics and monitoring antibiotic levels in food products .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCFZNSICAQKSV-AXVXPIMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873798 | |

| Record name | Isochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isochlortetracycline | |

CAS RN |

514-53-4 | |

| Record name | Isochlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO2NHD53YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)